molecular formula C17H21N3O2 B13862860 5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide

5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide

Cat. No.: B13862860
M. Wt: 299.37 g/mol
InChI Key: HURODKCGCRFJDU-UHFFFAOYSA-N
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Description

5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide is a chemical compound with the molecular formula C17H21N3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide typically involves the reaction of 2,6-diethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by acetylation and carboxamidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-N-(2,6-diethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group at a different position.

    5-acetyl-N-(2,6-diethylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but without the methyl group

Uniqueness

5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

5-acetyl-N-(2,6-diethylphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-5-12-8-7-9-13(6-2)16(12)18-17(22)15-10-14(11(3)21)19-20(15)4/h7-10H,5-6H2,1-4H3,(H,18,22)

InChI Key

HURODKCGCRFJDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=NN2C)C(=O)C

Origin of Product

United States

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